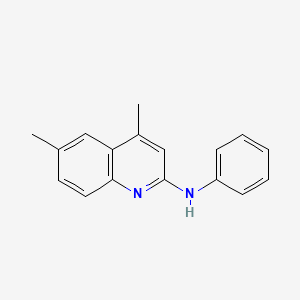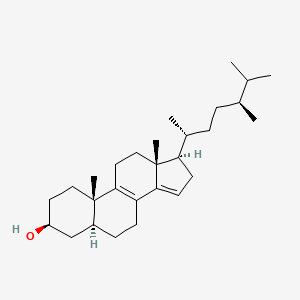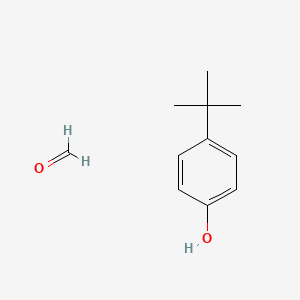
Phosphonoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonoacetic acid is an organophosphorus compound with the chemical formula C₂H₅O₅P. It is characterized by the presence of a phosphonic acid group attached to an acetic acid moiety. This compound is known for its ability to inhibit DNA polymerase, particularly in viruses, making it a valuable antiviral agent .
Preparation Methods
Phosphonoacetic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Industrial production methods often utilize these synthetic routes due to their high yields and mild reaction conditions.
Chemical Reactions Analysis
Phosphonoacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group can be replaced by other functional groups.
Hydrolysis: This compound can be hydrolyzed to produce simpler phosphonic acid derivatives.
Common reagents used in these reactions include bromotrimethylsilane for dealkylation and various oxidizing agents for oxidation reactions. The major products formed from these reactions are typically phosphonic acid derivatives and substituted phosphonoacetic acids.
Scientific Research Applications
Phosphonoacetic acid has a wide range of scientific research applications:
Mechanism of Action
Phosphonoacetic acid exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA replication. This inhibition is particularly effective in viruses, where the compound targets the viral DNA polymerase, preventing the replication of viral DNA . The molecular targets and pathways involved include the viral DNA polymerase and associated replication machinery.
Comparison with Similar Compounds
Phosphonoacetic acid is structurally similar to compounds such as pyrophosphoric acid and methylene diphosphonate . These compounds share similar functional groups and chemical properties but differ in their specific applications and biological activities. For example:
Pyrophosphoric acid: Commonly involved in biochemical reactions related to nucleotide synthesis.
Methylene diphosphonate: Used in various industrial applications, including as a chelating agent.
This compound’s uniqueness lies in its specific inhibition of viral DNA polymerase, making it a valuable tool in antiviral research and therapy.
Properties
CAS No. |
36983-81-0 |
|---|---|
Molecular Formula |
C2H4NaO5P |
Molecular Weight |
162.01 g/mol |
IUPAC Name |
sodium;2-phosphonoacetate |
InChI |
InChI=1S/C2H5O5P.Na/c3-2(4)1-8(5,6)7;/h1H2,(H,3,4)(H2,5,6,7);/q;+1/p-1 |
InChI Key |
KNBQMQYQYHZXSX-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])P(=O)(O)O.[Na+] |
melting_point |
143-146 °C 143 - 146 °C |
physical_description |
White crystalline powder; Odorless and hygroscopic; [Alfa Aesar MSDS] Solid |
solubility |
392 mg/mL at 0 °C |
vapor_pressure |
0.00000067 [mmHg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1194605.png)

![2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1194607.png)










